Juniper camphor

Description

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1 |

InChI Key |

STRABSCAWZINIF-RBSFLKMASA-N |

Isomeric SMILES |

CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C |

Canonical SMILES |

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Juniper Camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of juniper camphor (B46023), a sesquiterpenoid found in various Juniperus species. This document outlines detailed experimental protocols, presents collated quantitative data, and visualizes the logical workflow involved in isolating and identifying this natural compound.

Introduction to Juniper Camphor

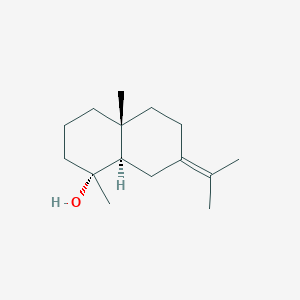

This compound, systematically named (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol, is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] Its structure is based on the eudesmane (B1671778) skeleton, a common framework for a large class of sesquiterpenoids.[3][4][5] The elucidation of its precise chemical structure is paramount for understanding its biosynthetic pathways, pharmacological activities, and potential applications in drug development and other industries.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is underpinned by a combination of physicochemical measurements and spectroscopic analyses. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| Melting Point | 165-166.5 °C | |

| Boiling Point | 301.4 ± 21.0 °C (Predicted) | |

| Density | 0.964 ± 0.06 g/cm³ (Predicted) | |

| LogP | 4.06410 |

Table 2: Key Spectroscopic Data for this compound Structure Elucidation

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons in a saturated bicyclic system, and protons of an isopropylidene group. |

| ¹³C NMR | Resonances for 15 carbon atoms, including characteristic shifts for a tertiary alcohol, an olefinic bond of the isopropylidene group, and the aliphatic core. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular formula. Fragmentation patterns revealing the loss of water, methyl, and isopropyl groups. |

| Infrared (IR) Spectroscopy | Broad absorption band characteristic of an O-H stretch (alcohol), C-H stretching and bending vibrations, and a C=C stretching vibration for the exocyclic double bond. |

Experimental Protocols for Structure Elucidation

The complete structural determination of this compound involves a multi-step process, beginning with its isolation from the natural source and culminating in its detailed spectroscopic characterization.

Isolation and Purification of this compound

Objective: To isolate a pure sample of this compound from plant material (e.g., juniper berries or leaves).

Methodology:

-

Sample Preparation: Fresh or dried juniper berries are crushed to increase the surface area for extraction.

-

Steam Distillation: The crushed plant material is subjected to steam distillation using a Clevenger-type apparatus for 4-8 hours to extract the essential oil. The essential oil, being less dense than water, separates and is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Column Chromatography: The crude essential oil is fractionated using column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are identified by comparison with a reference compound or by subsequent spectroscopic analysis.

-

-

Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., hexane or methanol) to yield pure crystals of this compound.

Spectroscopic Analysis

Objective: To determine the molecular structure of the isolated compound using a suite of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons present in the molecule.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and establishing the overall carbon skeleton.

-

-

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like those in essential oils.

-

GC Parameters: A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a higher final temperature (e.g., 240°C) to separate the components of the essential oil.

-

MS Parameters: Electron Ionization (EI) at 70 eV is typically used. The mass spectrum of the peak corresponding to this compound is recorded.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands is used to identify functional groups.

-

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the key workflows in the structural elucidation of this compound.

Caption: Overall workflow for the isolation and structural elucidation of this compound.

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed protocols and collated data presented in this guide provide a solid foundation for researchers involved in natural product chemistry and drug discovery. The established structure of this compound opens avenues for further investigation into its biological activities and potential therapeutic applications.

References

- 1. 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | C15H26O | CID 521214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Camphor in Juniperus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphor (B46023), a bicyclic monoterpene, is a significant secondary metabolite found in various species of the genus Juniperus. Its characteristic aroma and diverse biological activities have made it a subject of interest for researchers in fields ranging from chemical ecology to pharmacology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of camphor in Juniperus species. While the complete enzymatic cascade has been extensively studied in other plant species such as Cinnamomum camphora and Salvia officinalis, the specific enzymes in Juniperus are yet to be fully elucidated. This guide, therefore, presents a consensus pathway based on established principles of monoterpene biosynthesis, offering a foundational framework for future research. Detailed experimental protocols for the identification and characterization of the key enzymes involved are also provided, alongside structured tables for the systematic presentation of quantitative data.

Introduction

The genus Juniperus, belonging to the Cupressaceae family, is renowned for its production of a rich array of terpenoids, which contribute to its distinctive aromatic properties and medicinal uses. Among these, camphor stands out for its well-documented insect-repellent, antimicrobial, and rubefacient properties. Understanding the biosynthetic pathway of camphor in Juniperus is crucial for metabolic engineering efforts aimed at enhancing its production and for exploring the chemical diversity of this genus. This guide synthesizes the current knowledge on camphor biosynthesis and provides practical methodologies for advancing research in this area.

The Putative Biosynthetic Pathway of Camphor

The biosynthesis of camphor, a C10 monoterpene, originates from the universal precursor for all terpenes, geranyl diphosphate (B83284) (GPP). The pathway proceeds through a series of enzymatic reactions, primarily involving terpene synthases and dehydrogenases.

Precursor Supply: The MEP Pathway

In plants, the biosynthesis of monoterpenes predominantly occurs in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway synthesizes the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by GPP synthase (GPPS), yields the C10 precursor, GPP.

Core Biosynthetic Steps

The conversion of GPP to camphor is a two-step process:

-

Cyclization: Geranyl diphosphate (GPP) is cyclized by a specific monoterpene synthase, (+)-bornyl diphosphate synthase (BPPS), to form the intermediate (+)-bornyl diphosphate (BPP). This enzyme catalyzes a complex carbocation-mediated cyclization reaction.

-

Hydrolysis and Oxidation: The diphosphate group of BPP is hydrolyzed to yield (+)-borneol. Subsequently, (+)-borneol is oxidized by a dehydrogenase, likely a borneol dehydrogenase (BDH), to produce (+)-camphor.

The diagram below illustrates the proposed biosynthetic pathway of camphor in Juniperus species.

Key Enzymes and Intermediates

The table below summarizes the key molecules involved in the camphor biosynthesis pathway. While the intermediates are well-established, the specific enzymes from Juniperus species require experimental validation.

| Molecule Type | Name | Abbreviation | Chemical Formula | Role |

| Precursor | Geranyl Diphosphate | GPP | C₁₀H₂₀O₇P₂ | Universal C10 precursor for monoterpenes |

| Intermediate | (+)-Bornyl Diphosphate | BPP | C₁₀H₁₉O₇P₂ | Product of GPP cyclization |

| Intermediate | (+)-Borneol | - | C₁₀H₁₈O | Precursor to camphor |

| Final Product | (+)-Camphor | - | C₁₀H₁₆O | Bicyclic monoterpene |

| Enzyme | GPP Synthase | GPPS | - | Catalyzes the formation of GPP |

| Enzyme | (+)-Bornyl Diphosphate Synthase | BPPS | - | Catalyzes the cyclization of GPP to BPP |

| Enzyme | Borneol Dehydrogenase | BDH | - | Catalyzes the oxidation of borneol to camphor |

Experimental Protocols

The elucidation of the camphor biosynthetic pathway in Juniperus species necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section outlines key experimental protocols.

Identification of Candidate Terpene Synthase (TPS) and Dehydrogenase Genes

A common strategy to identify the genes responsible for camphor biosynthesis is through transcriptome analysis of a camphor-producing Juniperus species.

Protocol 4.1.1: RNA Extraction and Transcriptome Sequencing

-

Tissue Collection: Harvest fresh, young needles or other tissues from a Juniperus species known to produce high levels of camphor. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

cDNA Library Preparation and Sequencing: Construct a cDNA library from high-quality RNA. Perform high-throughput sequencing (e.g., using an Illumina platform) to generate a substantial dataset of expressed sequence tags (ESTs).

Protocol 4.1.2: Bioinformatics Analysis and Candidate Gene Selection

-

Transcriptome Assembly: Assemble the raw sequencing reads into contigs and unigenes using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify conserved domains using InterProScan.

-

Candidate Gene Identification: Screen the annotated transcriptome for unigenes showing high sequence similarity to known (+)-bornyl diphosphate synthases (BPPS) and borneol dehydrogenases (BDH) from other plant species.

Functional Characterization of Candidate Genes

Protocol 4.2.1: Gene Cloning and Heterologous Expression

-

Full-Length Cloning: Design gene-specific primers based on the candidate unigene sequences to amplify the full-length coding sequences (CDS) using PCR. If necessary, use Rapid Amplification of cDNA Ends (RACE) to obtain the complete sequences.

-

Vector Construction: Clone the full-length CDS into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

Protocol 4.2.2: In Vitro Enzyme Assays

-

Crude Protein Extraction: Lyse the host cells expressing the recombinant protein and prepare a crude protein extract.

-

Enzyme Assay for BPPS: Incubate the crude protein extract with the substrate geranyl diphosphate (GPP) in a suitable buffer. After incubation, dephosphorylate the product using a phosphatase.

-

Enzyme Assay for BDH: Incubate the crude protein extract with the substrate (+)-borneol and a suitable cofactor (e.g., NAD⁺ or NADP⁺).

-

Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or diethyl ether). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Quantitative Data Presentation

Systematic collection and presentation of quantitative data are essential for comparing the efficiency of the biosynthetic pathway under different conditions or in different species. The following table provides a template for organizing such data.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics (BPPS) | ||||

| Km (GPP) | µM | |||

| Vmax | pmol·mg⁻¹·h⁻¹ | |||

| kcat | s⁻¹ | |||

| Enzyme Kinetics (BDH) | ||||

| Km (Borneol) | µM | |||

| Vmax | pmol·mg⁻¹·h⁻¹ | |||

| kcat | s⁻¹ | |||

| Metabolite Concentrations | ||||

| GPP | µg·g⁻¹ FW | |||

| Borneol | µg·g⁻¹ FW | |||

| Camphor | µg·g⁻¹ FW | |||

| Gene Expression Levels | ||||

| JcBPPS (relative expression) | - | |||

| JcBDH (relative expression) | - |

Conclusion and Future Perspectives

The biosynthesis of camphor in Juniperus species is a promising area of research with implications for various industries. While the general pathway is understood, the specific genetic and enzymatic components in Juniperus remain to be fully characterized. The experimental workflows and data presentation formats outlined in this guide provide a robust framework for researchers to systematically investigate and contribute to the understanding of this important metabolic pathway. Future research should focus on the isolation and characterization of the Juniperus specific BPPS and BDH genes, the investigation of the regulatory mechanisms governing camphor biosynthesis, and the exploration of the enzymatic diversity within the Juniperus genus. Such efforts will pave the way for the sustainable production of camphor and the discovery of novel bioactive terpenoids.

An In-depth Technical Guide on Camphor Stereoisomers and Their Enantiomeric Separation, with Reference to Juniper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camphor (B46023), a bicyclic monoterpene, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (+)-camphor and (-)-camphor (B167293). These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit distinct biological activities due to the stereospecific nature of biological receptors. This guide provides a comprehensive overview of the stereoisomers of camphor, their presence in natural sources like juniper, and detailed methodologies for their enantiomeric separation. A clear distinction is made between the common monoterpenoid camphor and the sesquiterpenoid known as "juniper camphor." This document furnishes detailed experimental protocols for chromatographic and chemical resolution techniques, quantitative data in tabular format, and visual diagrams of relevant biological pathways and experimental workflows to serve as a technical resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to Camphor and its Stereoisomers

Camphor is a well-known terpenoid with a characteristic penetrating odor. It is found in the wood of the camphor laurel tree (Cinnamomum camphora) and can also be synthesized from oil of turpentine. The structure of camphor contains two chiral centers, leading to the existence of a pair of enantiomers[1].

-

(+)-Camphor ((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one): This is the naturally occurring and predominant enantiomer[2].

-

(-)-Camphor ((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one): This enantiomer is less common in nature but can be found in some plants like sand sage (Artemisia filifolia)[2].

-

Racemic Camphor: Synthetic camphor is typically a racemic mixture, containing equal amounts of the (+) and (-) enantiomers[2].

The chirality of camphor is a critical aspect of its biological activity, as enantiomers can interact differently with chiral biological molecules such as enzymes and receptors.

Distinguishing Camphor from "this compound"

It is crucial to differentiate the monoterpenoid camphor from a compound often referred to as "this compound." "this compound" is a sesquiterpenoid, specifically a tertiary alcohol with the chemical formula C15H26O[3][4][5]. Its systematic IUPAC name is 1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol[3]. This compound is structurally distinct from the monoterpenoid camphor and possesses its own unique set of stereoisomers and biological properties. This guide will focus on the stereoisomers of the monoterpenoid camphor.

Camphor in Juniper Species

Essential oils from various Juniperus species are known to contain a complex mixture of terpenes. While camphor is a constituent of some juniper essential oils, it is typically a minor component. The major monoterpenes found in juniper essential oils include α-pinene, sabinene, myrcene, and limonene.

Enantiomeric Separation of Camphor

The separation of camphor enantiomers is essential for studying their individual biological activities and for applications in asymmetric synthesis. The primary methods for enantiomeric separation include chiral chromatography (Gas Chromatography and High-Performance Liquid Chromatography) and chemical resolution via the formation of diastereomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying camphor enantiomers. This method typically employs a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.

4.1.1 Experimental Protocol: Chiral GC-FID Analysis of Camphor Enantiomers

This protocol is based on established methods for the enantioselective analysis of camphor.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Chiral Column: A fused-silica capillary column coated with a cyclodextrin-based chiral stationary phase. A common choice is a column coated with a derivative of β-cyclodextrin, such as heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin[7].

-

Sample Preparation: Dilute the essential oil or camphor sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration (e.g., 10% v/v)[7].

-

GC Conditions:

-

Injector Temperature: 200-250°C

-

Detector Temperature: 220-250°C

-

Carrier Gas: Hydrogen or Helium

-

Injection Mode: Split (e.g., split ratio of 1:20)[7]

-

Injection Volume: 0.2-1.0 µL

-

Oven Temperature Program: An example program is: start at 60°C (hold for 10 min), ramp to 120°C at 3°C/min, then ramp to 230°C at 4°C/min[7]. The optimal temperature program may vary depending on the specific column and instrument.

-

4.1.2 Quantitative Data: Chiral GC Separation

| Parameter | Value | Reference |

| Chiral Stationary Phase | α-cyclodextrin | [8] |

| Enantioseparation Factor (α) | ~1.6 | [8] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation of camphor enantiomers. This technique utilizes a column packed with a chiral stationary phase.

4.2.1 Experimental Protocol: Chiral HPLC-UV Analysis of Camphor Enantiomers

This protocol is a general guideline based on common practices for chiral HPLC.

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Column: A column packed with a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). A typical mobile phase composition is n-hexane:2-propanol (90:10 v/v). For basic or acidic compounds, additives like diethylamine (B46881) or trifluoroacetic acid (0.1% v/v) may be used.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where camphor absorbs (e.g., 288 nm).

-

Sample Preparation: Dissolve the camphor sample in the mobile phase.

4.2.2 Quantitative Data: Chiral HPLC Separation

| Parameter | Value | Reference |

| Chiral Stationary Phase | α-cyclodextrin in mobile phase with RP-18 column | |

| Enantioseparation Factor (α) | ~1.6 |

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution is a classical method for separating enantiomers. For a racemic ketone like camphor, this can be achieved by derivatization with a chiral reagent to form diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization. A more common approach for other functional groups (e.g., amines) is the use of a chiral acid like camphorsulfonic acid to form diastereomeric salts. While not directly applicable to camphor's ketone group without derivatization, the use of camphorsulfonic acid is a cornerstone of chiral resolution and is detailed here for its relevance to the broader field.

4.3.1 Experimental Protocol: Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid

This protocol describes a general procedure for the resolution of a racemic amine.

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., acetone, methanol, or ethanol). In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in the same solvent.

-

Crystallization: Slowly add the camphorsulfonic acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and if necessary, cool further in an ice bath to induce the crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the precipitated diastereomeric salt by filtration. The other diastereomer will remain in the mother liquor.

-

Liberation of the Free Amine: Suspend the collected crystalline salt in water or a suitable organic solvent. Add a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) to neutralize the camphorsulfonic acid and liberate the free amine.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the resolved amine enantiomer.

-

Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

Stereospecific Biological Activity of Camphor Enantiomers

The pharmacological effects of camphor are, in part, mediated by its interaction with Transient Receptor Potential (TRP) channels. These channels are involved in sensory perception, including temperature and pain. The interaction of camphor with these channels can be stereospecific.

Both (+)- and (-)-camphor can activate the TRPV1 channel, which is also activated by capsaicin (B1668287) and heat. However, (+)-camphor is a more potent activator than (-)-camphor[8]. The activation of TRPV1 is followed by a pronounced desensitization, which may contribute to the analgesic properties of camphor[8]. Camphor also activates TRPM8, the cold and menthol (B31143) receptor, which contributes to the cooling sensation it can produce.

Below is a diagram illustrating the interaction of camphor enantiomers with TRP channels.

Experimental Workflows in DOT Language

The following diagrams illustrate the workflows for the enantiomeric separation of camphor.

6.1 Workflow for Chiral GC Separation

6.2 Workflow for Chemical Resolution

References

- 1. essencejournal.com [essencejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition of essential oil of common juniper (Juniperus communis L.) branches from Estonia | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. Comparative Analysis of Chemical Profile, Antioxidant, In-vitro and In-vivo Antidiabetic Activities of Juniperus foetidissima Willd. and Juniperus sabina L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of Chemical Profile and Biological Activity of Juniperus communis L. Berry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Crystalline Juniper Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline juniper camphor (B46023), a sesquiterpenoid of interest for its potential applications in the pharmaceutical and fragrance industries. This document outlines its chemical identity, physical characteristics, and solubility parameters, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Chemical and Physical Identity

Juniper camphor, a member of the eudesmane (B1671778) class of sesquiterpenoids, is a naturally occurring organic compound.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| CAS Number | 473-04-1 | [1] |

| IUPAC Name | (1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | |

| Appearance | Colorless crystalline solid | |

| Odor | Characteristic camphor-like, woody |

Physicochemical Data

The physicochemical properties of a compound are critical for its development as a therapeutic agent or for other applications. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Method/Source |

| Melting Point | 165-166.5 °C | |

| Boiling Point | ~301.4 - 315 °C | Predicted/Estimated |

| Density | 0.964 ± 0.06 g/cm³ | Predicted |

| Water Solubility | 6.592 mg/L at 25 °C | Estimated |

| logP (Octanol-Water Partition Coefficient) | 3.51 - 5.123 | ALOGPS, ChemAxon, Estimated |

| Flash Point | ~105.9 - 127.70 °C | Predicted/Estimated |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C | Predicted |

| Refractive Index | 1.587 | Predicted |

| Polar Surface Area | 20.23 Ų | ChemAxon |

| Rotatable Bond Count | 0 | ChemAxon |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of crystalline compounds like this compound. These protocols are based on established guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).

Isolation and Purification of Crystalline this compound

The isolation of this compound from plant material typically involves extraction followed by chromatographic purification and crystallization. The general workflow is depicted below.

Protocol:

-

Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as ethanol, to extract a wide range of secondary metabolites. The solvent is then removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate. Sesquiterpenoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing the compound of interest are pooled and concentrated. The residue is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. The resulting crystals of pure this compound are collected by filtration.

Melting Point Determination (USP <741> Class I)

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus).

-

Capillary tubes (closed at one end).

-

Calibrated thermometer.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry crystalline this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, and the thermometer is positioned correctly.

-

Heating: The apparatus is heated at a steady rate until the temperature is about 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

Apparatus:

-

Thiele tube or a similar heating bath.

-

Small test tube.

-

Capillary tube (sealed at one end).

-

Calibrated thermometer.

-

Heating source.

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: The capillary tube is placed, open end down, into the test tube containing the sample. The thermometer is attached to the test tube, ensuring the bulb is level with the sample. The assembly is then placed in the Thiele tube containing a heating fluid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heat is removed when a steady stream of bubbles emerges from the capillary tube. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

Apparatus:

-

Flask with a stirrer.

-

Constant temperature water bath (25 ± 0.5 °C).

-

Analytical balance.

-

Centrifuge and/or filtration apparatus.

-

Analytical instrument for quantification (e.g., HPLC, GC-MS).

Procedure:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is placed in the constant temperature water bath and stirred for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the aqueous phase is determined using a suitable and validated analytical method.

Biological Activity and Signaling Pathway

Eudesmane sesquiterpenoids, the class to which this compound belongs, have been reported to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate cell surface receptors, initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of NF-κB. Active NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Eudesmane sesquiterpenoids can inhibit this pathway at multiple steps, including the inhibition of IKK activation and the prevention of IκB degradation, thereby suppressing the inflammatory response.

Conclusion

This technical guide has summarized the key physicochemical properties of crystalline this compound, providing a foundation for its further investigation and development. The presented data, compiled from various sources, offers a quantitative basis for understanding its behavior, while the detailed experimental protocols provide practical guidance for its characterization. The elucidation of its potential mechanism of action via the NF-κB signaling pathway highlights its therapeutic promise. This comprehensive overview is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

The Solubility Profile of Juniper Camphor: A Technical Guide for Researchers

An in-depth analysis of the solubility of juniper camphor (B46023) in various organic solvents, complete with quantitative data, detailed experimental methodologies, and a procedural workflow diagram.

This technical guide provides a comprehensive overview of the solubility of juniper camphor, a sesquiterpenoid compound, in a diverse range of organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Solubility Data

This compound (CAS No: 473-04-1), a colorless crystalline solid, exhibits a wide range of solubility in organic solvents, correlating with the polarity and chemical nature of the solvent.[1] The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.[2]

| Solvent | Solubility (g/L) at 25°C |

| Tetrahydrofuran (THF) | 1226.73 |

| 1,4-Dioxane | 912.15 |

| Chloroform | 719.75 |

| Dichloromethane | 501.83 |

| Cyclohexanone | 442.27 |

| Toluene | 365.49 |

| n-Butyl acetate | 351.57 |

| N,N-Dimethylformamide (DMF) | 283.71 |

| Ethyl acetate | 278.36 |

| 2-Butanone | 274.53 |

| Acetone | 266.3 |

| Acetonitrile | 252.24 |

| Methyl acetate | 241.27 |

| Ethanol | 237.21 |

| n-Butanol | 225.31 |

| Methanol | 225.74 |

| n-Propanol | 215.18 |

| N-Methyl-2-pyrrolidone (NMP) | 214.06 |

| Dimethylacetamide (DMAc) | 219.86 |

| Isopropyl acetate | 207.65 |

| Isopropanol | 199.36 |

| n-Propyl acetate | 160.66 |

| Isobutanol | 142.07 |

| Dimethyl sulfoxide (B87167) (DMSO) | 129.65 |

| sec-Butanol | 129.27 |

| n-Octanol | 126.71 |

| Acetic acid | 106.75 |

| Cyclohexane | 105.9 |

| n-Pentanol | 107.77 |

| Propylene glycol | 35.63 |

| n-Hexane | 29.58 |

| Ethylene glycol | 15.29 |

| Water | 0.47 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following outlines a standard and reliable method for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in an organic solvent.

The Shake-Flask Method

The shake-flask method is a widely recognized and accepted technique for determining equilibrium solubility.[3] It involves achieving a saturated solution by allowing excess solute to equilibrate with the solvent over a specified period.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated quantification method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Quantum Chemical Calculations of Juniper Camphor Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the conformational landscape of juniper camphor (B46023). Camphor, a bicyclic monoterpene, possesses a rigid carbon skeleton, but the presence of three methyl groups introduces conformational flexibility through their rotation. Understanding the preferred orientations of these methyl groups and the energetic barriers between different conformations is crucial for comprehending its interactions with biological targets, such as olfactory receptors or metabolic enzymes. This guide details the computational methodologies employed, presents illustrative quantitative data, and outlines the workflows for such an analysis.

Introduction to Camphor Conformational Analysis

Juniper camphor, chemically known as (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a well-known natural compound with a characteristic odor. While the bicyclic core of camphor is rigid, the three methyl groups attached to it (at C1 and C7) are not fixed in space. Their rotation around the C-C single bonds leads to various conformers, or rotamers. Each of these conformers has a specific potential energy, and the molecule exists as a dynamic equilibrium of these forms.

Quantum chemical calculations are powerful tools to study these subtle conformational preferences. By solving the Schrödinger equation for the molecule, we can determine the geometries of stable conformers (energy minima) and the transition states connecting them (saddle points on the potential energy surface). This allows for the calculation of relative energies, rotational energy barriers, and the population of each conformer at a given temperature. Such information is invaluable for structure-activity relationship (SAR) studies, understanding its spectroscopic properties, and for molecular docking simulations in drug design.

Computational Methodologies

The conformational analysis of this compound using quantum chemical methods involves a systematic workflow. This process begins with the generation of initial conformer structures and proceeds through optimization and energy refinement using increasingly accurate levels of theory.

Conformational Search

The first step is to explore the potential energy surface (PES) associated with the rotation of the three methyl groups. A common approach is a 3D search where the dihedral angles defining the orientation of each methyl group are systematically varied.[1] This generates a comprehensive set of starting geometries for further optimization.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for studying molecules of the size of camphor, offering a good balance between accuracy and computational cost.[2][3]

Key Experimental Protocols:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.[2][3]

-

Initial Geometry: The starting geometry of camphor can be built using molecular modeling software like GaussView or obtained from crystallographic data.

-

Conformational Search Protocol:

-

Define the three dihedral angles corresponding to the rotation of each of the three methyl groups as the degrees of freedom.

-

Perform a systematic scan of these three dihedral angles (e.g., in 30-degree increments) to generate a grid of initial conformer structures.

-

Each generated structure is then subjected to a geometry optimization using a lower-level, computationally inexpensive method (e.g., a semi-empirical method like GFN2-xTB or a small basis set DFT).

-

Unique conformers are identified, and duplicates are removed.

-

-

Geometry Optimization and Energy Calculation Protocol:

-

The unique conformers from the search are then re-optimized at a higher level of theory. A popular choice for molecules like camphor is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometries and vibrational frequencies for camphor enantiomers.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the PES (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as CAM-B3LYP/6-311++G(3df,2p).

-

If studying the molecule in a specific environment, a solvent model like the Polarizable Continuum Model (PCM) can be included in the calculations.

-

Data Presentation: Quantitative Analysis of Camphor Conformation

The output of these quantum chemical calculations is a wealth of quantitative data that can be used to characterize the conformational landscape of this compound. This data is best presented in structured tables for clarity and comparison.

Table 1: Summary of Computational Details for Camphor Analysis

| Parameter | Specification | Reference |

| Software | Gaussian 09 | |

| DFT Functional | B3LYP, CAM-B3LYP | |

| Basis Set | 6-311++G(d,p), 6-311++G(3df,2p) | |

| Solvation Model | IEFPCM (Integral Equation Formalism) | |

| Task | Geometry Optimization, Frequency, NMR |

Table 2: Illustrative Conformational Analysis of this compound (Hypothetical Data)

This table presents hypothetical data to illustrate the expected results from a conformational analysis of this compound's methyl group rotations. The relative energies are plausible estimates for such a system.

| Conformer ID | Methyl Group Orientations (Staggered/Eclipsed) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | Staggered / Staggered / Staggered | 0.00 | 0.00 | 75.3 |

| Conf-2 | Eclipsed / Staggered / Staggered | 0.55 | 0.52 | 15.6 |

| Conf-3 | Staggered / Eclipsed / Staggered | 0.60 | 0.58 | 13.1 |

| Conf-4 | Eclipsed / Eclipsed / Staggered | 1.15 | 1.10 | 2.7 |

| Conf-5 | Staggered / Staggered / Eclipsed | 0.62 | 0.59 | 12.5 |

Visualization of Workflows and Relationships

Visual diagrams are essential for representing the logical flow of computational procedures and the relationships between different aspects of the study. The following diagrams are generated using the Graphviz DOT language.

Caption: Workflow for quantum chemical conformational analysis of this compound.

Caption: Relationship between computational methods and predicted properties of camphor.

Conclusion

The conformational analysis of this compound through quantum chemical calculations provides a detailed picture of its molecular flexibility. By employing systematic conformational searches and accurate DFT calculations, it is possible to identify the most stable conformers, quantify their relative energies, and predict their populations. This information is fundamental for researchers in medicinal chemistry, materials science, and related fields, as it forms the basis for understanding the molecule's physical, chemical, and biological properties. The methodologies and illustrative data presented in this guide offer a comprehensive framework for conducting and interpreting such computational studies.

References

Spectroscopic Profile of Juniper Camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juniper camphor (B46023), a bicyclic sesquiterpenoid, is a natural compound found in various plants, including those of the Juniperus genus. Its chemical structure, (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol, gives rise to a unique spectroscopic fingerprint.[1] This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for juniper camphor. Detailed experimental protocols for acquiring this data are also presented, along with visualizations to illustrate analytical workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Structural Profile

-

Structure: A bicyclic sesquiterpene alcohol with a decahydronaphthalene (B1670005) core.[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | br s | 1H | Hydroxyl proton (-OH)[1] |

| 1.25 | s | 6H | Isopropylidene methyl groups[1] |

Data obtained in a suitable deuterated solvent (e.g., CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~72 | Quaternary | C-OH |

| ~135 | Quaternary | Isopropylidene C= |

| ~120 | Quaternary | Isopropylidene C= |

| ~50 | Quaternary | Bicyclic ring junction |

| ~40 | CH | Bicyclic ring |

| ~35-20 | CH₂ | Bicyclic ring methylenes |

| ~25 | CH₃ | Methyl groups |

| ~20 | CH₃ | Methyl groups |

Note: This is a predicted spectrum based on the known structure of this compound and typical chemical shifts for similar sesquiterpenoids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene - isopropylidene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1100 | Strong | C-O stretch (tertiary alcohol) |

Data is representative for a sesquiterpenoid alcohol.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 204 | [M-H₂O]⁺ (Loss of water)[1] |

| 161 | [C₁₀H₁₇O]⁺ (Further fragmentation)[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Sample Preparation: Extraction of this compound

This compound is typically obtained from the essential oil of juniper berries or other plant sources.

-

Plant Material Collection: Collect fresh or dried plant material (e.g., juniper berries).

-

Hydrodistillation: Subject the plant material to hydrodistillation for several hours to extract the essential oil.

-

Fractional Distillation: The collected essential oil can be further purified by fractional distillation to isolate this compound, which is found in the high-boiling fraction.[1]

-

Solvent Extraction (Alternative): Maceration or ultrasound-assisted extraction with solvents like acetone (B3395972) or ethanol (B145695) can also be employed.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the purified this compound (as a neat liquid or a concentrated solution) is used.

-

ATR-FTIR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the purified this compound into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions. The fragmentation pattern can provide valuable structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the extraction and spectroscopic analysis of this compound.

Relationship of Spectroscopic Data to Molecular Structure

Caption: How different spectroscopic techniques reveal aspects of molecular structure.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. FTIR Characterization and Bioactivity Assessment of Cinnamomum camphora Essential Oil: Antioxidant, Anti-Enzymatic, and Antifungal Properties Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Juniper Camphor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juniper camphor (B46023), a sesquiterpenoid alcohol with the chemical name (+)-Selin-7(11)-en-4α-ol, is a significant bioactive compound found in various Juniperus species. As a component of essential oils and natural resins, its thermal stability is a critical parameter influencing its integrity during extraction, processing, formulation, and storage. This guide provides a comprehensive overview of the thermal stability and degradation profile of juniper camphor and related sesquiterpenoids, drawing upon data from analogous compounds and complex natural matrices.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Boiling Point (est.) | 315°C | [1] |

| Flash Point (est.) | 117.27 °C | [1] |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and the temperature ranges of mass loss. For complex materials like natural resins containing sesquiterpenoids such as dammar, mastic, and shellac, TGA reveals a multi-stage degradation process. A preliminary weight loss around 100°C is typically associated with the evaporation of water, followed by significant degradation at higher temperatures.[2]

Table 1: Thermogravimetric Data for Natural Resins Containing Sesquiterpenoids

| Resin | Onset of Major Decomposition (°C) | Temperature of Maximum Weight Loss (°C) |

| Dammar | ~300 | 350 |

| Mastic | ~320 | 370 |

| Shellac | ~350 | 395 |

| Data derived from the thermal analysis of natural resins containing sesquiterpenoids and is intended to be illustrative of the general thermal behavior of this class of compounds.[2] |

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting points, glass transitions, and heats of reaction. For a crystalline solid like this compound, DSC would be expected to show a sharp endothermic peak at its melting point, followed by broader endotherms or exotherms at higher temperatures corresponding to decomposition events.

Degradation Profile

The thermal degradation of this compound is anticipated to proceed through a series of complex chemical reactions, including dehydration, oxidation, and skeletal rearrangements. The exact degradation products will depend on the temperature, atmosphere (inert or oxidative), and presence of other compounds.

Predicted Degradation Pathways

Based on the thermal degradation of other terpenes, the following pathways are likely for this compound:

-

Dehydration: The tertiary alcohol group in this compound is susceptible to elimination of water at elevated temperatures, leading to the formation of various sesquiterpene hydrocarbons.

-

Oxidation: In the presence of oxygen, oxidation of the alcohol to a ketone is possible, along with the formation of epoxides and other oxygenated derivatives.

-

Isomerization and Rearrangement: The carbocation intermediates formed during dehydration can undergo rearrangements of the eudesmane (B1671778) skeleton, leading to a variety of isomeric sesquiterpenes.

-

Fragmentation: At higher temperatures, cleavage of the carbon skeleton can occur, resulting in the formation of smaller, more volatile compounds.

Analysis of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of complex organic molecules. In a typical experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

While specific Py-GC-MS data for this compound is limited, studies on other terpenes and essential oils reveal that thermal degradation leads to a complex mixture of aromatic hydrocarbons, smaller alkenes and alkynes, and various oxygenated compounds.[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition temperatures of the sample.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

-

Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

-

Place the crucible in the STA instrument.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and percentage of weight loss in each stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Place a small amount of the sample (approximately 0.1-1.0 mg) into a pyrolysis tube or cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500°C) for a short duration (e.g., 10-20 seconds) under a continuous flow of an inert carrier gas (e.g., helium).

-

The volatile pyrolysis products are swept directly onto the GC column.

-

Separate the pyrolysis products using a suitable GC temperature program. For example, hold at 50°C for 2 minutes, then ramp to 280°C at 5°C/min and hold for 10 minutes.[3]

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Logical Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Conceptual Degradation Pathway

Caption: Conceptual thermal degradation pathways for this compound.

Conclusion

This technical guide provides a framework for understanding the thermal stability and degradation profile of this compound. While direct experimental data on the pure compound is sparse, the analysis of related sesquiterpenoids and natural resins offers valuable predictive insights. The primary degradation pathways are expected to involve dehydration, oxidation, and skeletal rearrangements, leading to a complex mixture of smaller volatile compounds and isomeric sesquiterpenes. The detailed experimental protocols provided herein offer a robust methodology for researchers and drug development professionals to conduct their own thermal stability studies on this compound and other related natural products. Further research focusing on the pyrolysis of pure this compound is warranted to fully elucidate its thermal degradation profile.

References

Juniper Camphor: A Technical Guide to Its Chemical Identity, Bioactivity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juniper camphor (B46023), a sesquiterpenoid found in various aromatic plants, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of juniper camphor, covering its chemical identity, synonyms, and CAS Registry Number. It further delves into its biological activities, supported by experimental data and detailed protocols for in vitro evaluation. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

This compound is a bicyclic sesquiterpenoid alcohol. Its systematic and common names, along with its CAS Registry Number, are crucial for accurate identification and literature searches.

| Identifier | Information |

| Primary Name | This compound |

| CAS Registry Number | 473-04-1 |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Synonyms | (+)-Juniper Camphor, Eudesm-7(11)-en-4-ol, Selin-7(11)-en-4α-ol |

Biological Activities and Mechanisms of Action

While research specifically on this compound is limited, studies on related eudesmane (B1671778) sesquiterpenoids and essential oils containing this compound suggest a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The proposed mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

Essential oils rich in sesquiterpenoids have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of genes involved in inflammation.

Anticancer Activity

Several sesquiterpenoids have exhibited cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of essential oils from Juniperus species are well-documented. The proposed mechanism often involves the disruption of microbial cell membranes, leading to cell lysis and death.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Preparation of this compound Solutions: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes only) and negative (broth only) controls. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control to determine the inhibitory effect of this compound on NO production.

Conclusion

This compound, a naturally occurring sesquiterpenoid, presents a promising scaffold for further investigation in drug discovery. The information and protocols provided in this technical guide offer a foundational framework for researchers to explore its potential anti-inflammatory, anticancer, and antimicrobial properties. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Theoretical Modeling of Juniper Camphor's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juniper camphor (B46023), a bicyclic sesquiterpenoid found in various aromatic plants, has garnered interest for its potential therapeutic properties. While experimental data on the purified compound remains nascent, computational studies and research on structurally related molecules, such as camphor, provide a robust framework for modeling its mechanism of action. This technical guide synthesizes the current understanding of juniper camphor's bioactivity, focusing on in silico predictions and extrapolations from analogous compounds. We present detailed theoretical models for its interaction with key protein targets, including acetylcholinesterase and SARS-CoV-2 main protease, and explore potential modulation of inflammatory and sensory pathways like NF-κB and TRP channels. This document provides structured quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of signaling pathways and experimental workflows to guide further research and drug development efforts.

In Silico Modeling of this compound as a Bioactive Ligand

Recent computational studies have identified this compound as a promising ligand for several protein targets. These theoretical models provide a foundational hypothesis for its mechanism of action, primarily centered on enzyme inhibition.

Predicted Inhibition of SARS-CoV-2 Main Protease (Mpro)

In silico analyses have suggested that this compound may act as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Molecular docking studies indicate that this compound can fit within the substrate-binding pocket of Mpro.

Data Presentation: Molecular Docking Scores of this compound and Related Compounds

| Compound | Target | Docking Score (kcal/mol) | Predicted Interactions |

| This compound | SARS-CoV-2 Mpro | -9.30 | H-bonding with GLN189, THR26, MET49, and GLU166 |

| Saquinavir (Reference) | SARS-CoV-2 Mpro | Not specified in search results | Binds to the active site |

Experimental Protocols: Molecular Docking of this compound with SARS-CoV-2 Mpro

This protocol outlines the computational methodology for predicting the binding affinity and mode of this compound to the main protease of SARS-CoV-2.

1. Preparation of the Receptor:

- The three-dimensional crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7) is obtained from the Protein Data Bank.

- The protein structure is prepared using a molecular modeling software suite (e.g., Schrödinger Suite, MOE). This involves adding hydrogen atoms, assigning protonation states to amino acid residues at a physiological pH of 7.4, fixing missing side chains and loops, and creating disulfide bonds.

- The energy of the prepared protein structure is minimized to relieve any steric clashes.

2. Preparation of the Ligand:

- The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor.

- The ligand is prepared by generating possible ionization states at physiological pH and creating a library of conformers.

3. Molecular Docking:

- A docking grid is generated around the active site of Mpro.

- Molecular docking is performed using a program such as Glide, AutoDock Vina, or FRED. These programs place the conformers of this compound into the defined active site and score their binding poses based on a scoring function that estimates the binding free energy.

- The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of Mpro.

Mandatory Visualization:

Predicted Inhibition of Acetylcholinesterase (AChE)

Several sesquiterpenoids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Given its structure, it is hypothesized that this compound may also exhibit AChE inhibitory effects.

Data Presentation: AChE Inhibitory Activity of Structurally Related Sesquiterpenoids

| Compound Class | Compound Name | IC50 (µM) | Inhibition Type | Source |

| Eudesmane Sesquiterpene | Compound 5 (from Laggera pterodonta) | 437.33 ± 8.33 | Reversible, Competitive | [1][2] |

| Bisabolane Sesquiterpenoid | (+)-(S)-dihydro-ar-turmerone | 81.5 ± 0.2 | Non-competitive | [3] |

| Sesquiterpene Lactone | Amberbin-B | 0.9 ± 0.02 | Not specified | [4] |

| Sesquiterpene Coumarin | Feselol | 1 ± 0.01 | Not specified | [4] |

Experimental Protocols: Proposed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

1. Reagent Preparation:

- 0.1 M Phosphate (B84403) Buffer (pH 8.0).

- 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

- 75 mM Acetylthiocholine Iodide (ATCI) in deionized water.

- AChE solution (e.g., from electric eel) at a suitable concentration in phosphate buffer.

- This compound stock solution in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

- In each well, add:

- 140 µL Phosphate Buffer

- 10 µL AChE solution

- 10 µL DTNB solution

- 10 µL of this compound solution at various concentrations (or solvent for control).

- Pre-incubate the plate for 15 minutes at 25°C.

- Initiate the reaction by adding 10 µL of ATCI solution to each well.

- Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of this compound compared to the control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization:

Potential Modulation of Inflammatory Pathways: The NF-κB Connection

The transcription factor NF-κB is a key regulator of inflammatory responses. Many sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, suggesting a potential anti-inflammatory mechanism for this compound.

Theoretical Mechanism of NF-κB Inhibition by Sesquiterpenoids

Sesquiterpenoids can inhibit NF-κB activation through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds prevent the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.

Experimental Protocols: Proposed NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This protocol describes a method to quantify the effect of this compound on NF-κB activation in a cell-based assay.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., THP-1 monocytes) that has been stably transfected with a SEAP reporter plasmid under the control of an NF-κB response element.

- Maintain the cells in the appropriate medium supplemented with antibiotics for selection.

2. Cell Stimulation and Treatment:

- Plate the reporter cells in a 96-well plate.

- Treat the cells with various concentrations of this compound for a predetermined time.